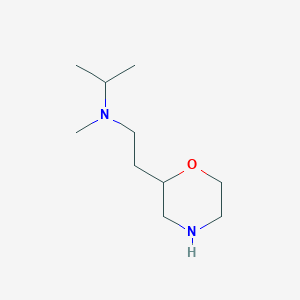
n-Methyl-N-(2-(morpholin-2-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-N-(2-(morpholin-2-yl)ethyl)propan-2-amine is an organic compound with the molecular formula C10H22N2O It is a tertiary amine that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-N-(2-(morpholin-2-yl)ethyl)propan-2-amine typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 2-chloro-N-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-N-(2-(morpholin-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
n-Methyl-N-(2-(morpholin-2-yl)ethyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of n-Methyl-N-(2-(morpholin-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the compound can bind to receptors in the central nervous system, influencing neurotransmitter release and uptake.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Similar structure but with an ethyl group instead of a methyl group.
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Contains a furan ring instead of a propan-2-amine group.
2-Benzylmorpholine: Features a benzyl group attached to the morpholine ring.
Uniqueness
n-Methyl-N-(2-(morpholin-2-yl)ethyl)propan-2-amine is unique due to its specific combination of a morpholine ring with a propan-2-amine group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
N-methyl-N-(2-morpholin-2-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2O/c1-9(2)12(3)6-4-10-8-11-5-7-13-10/h9-11H,4-8H2,1-3H3 |
Clave InChI |
OUUZAZBXRMAOMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















